molecular formula C7H5Cl2NO B11811486 1-(4,5-Dichloropyridin-2-YL)ethanone

1-(4,5-Dichloropyridin-2-YL)ethanone

Cat. No.: B11811486
M. Wt: 190.02 g/mol
InChI Key: LLUQGYXBGAETDL-UHFFFAOYSA-N
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Description

1-(4,5-Dichloropyridin-2-yl)ethanone is a pyridine derivative featuring a ketone functional group at the 2-position and chlorine atoms at the 4- and 5-positions of the pyridine ring. This structural configuration confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-deficient aromatic ring, due to the electron-withdrawing chlorine substituents, enhances reactivity in nucleophilic aromatic substitution (NAS) reactions compared to non-halogenated analogs .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

1-(4,5-dichloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-2-5(8)6(9)3-10-7/h2-3H,1H3

InChI Key

LLUQGYXBGAETDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,5-Dichloropyridin-2-YL)ethanone typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 4,5-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(4,5-Dichloropyridin-2-YL)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(4,5-Dichloropyridin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloropyridin-2-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

The molecular pathways involved in its action are complex and may include the modulation of signal transduction pathways, induction of apoptosis, and inhibition of angiogenesis. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Chlorine vs. Methoxy Groups: The dichloro-substituted compound exhibits greater electrophilicity than methoxy analogs (e.g., 1-(5,6-Dimethoxypyridin-2-yl)ethanone), as chlorine’s electron-withdrawing nature activates the pyridine ring for NAS, whereas methoxy groups deactivate it .

Solubility and Physicochemical Behavior

  • The dichloro derivative’s low water solubility aligns with trends observed in halogenated pyridines, whereas methoxy-substituted analogs show improved aqueous solubility due to hydrogen-bonding capabilities .

Biological Activity

1-(4,5-Dichloropyridin-2-YL)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4,5-Dichloropyridin-2-YL)ethanone features a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and an ethanone functional group. Its molecular formula is C7H6Cl2NOC_7H_6Cl_2NO.

Biological Activities

Research indicates that 1-(4,5-Dichloropyridin-2-YL)ethanone exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies employing the agar disc diffusion method have reported inhibition zones ranging from moderate to high, depending on concentration.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanisms proposed include the inhibition of specific enzymes involved in cell growth and induction of apoptosis.

The biological effects of 1-(4,5-Dichloropyridin-2-YL)ethanone are attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Signal Transduction Modulation : It may also influence signal transduction pathways that regulate cellular responses, further contributing to its anticancer properties.

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of various derivatives of dichloropyridine compounds, including 1-(4,5-Dichloropyridin-2-YL)ethanone. Results indicated significant activity against S. aureus and E. coli, with varying degrees of effectiveness based on concentration (0.1 to 0.5 mg/ml), demonstrating inhibition zones up to 39 mm .
  • Anticancer Evaluation : In vitro studies have demonstrated that 1-(4,5-Dichloropyridin-2-YL)ethanone can induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it might interfere with the cell cycle and promote programmed cell death through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialModerate to HighInhibition of bacterial growth
AnticancerSignificantEnzyme inhibition & apoptosis

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